CID 78066220
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78066220 is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78066220 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions carried out in controlled environments. These methods ensure the consistent production of high-purity compounds. The process may involve the use of advanced technologies such as continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78066220 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with altered chemical properties, which may have enhanced or specialized applications.
Wissenschaftliche Forschungsanwendungen
CID 78066220 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may serve as a probe for studying biological processes or as a potential therapeutic agent. In medicine, this compound is investigated for its potential use in drug development and disease treatment. In industry, it is utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of CID 78066220 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
CID 78066220 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties and applications. Some of the similar compounds include those with related chemical structures or similar biological activities. The comparison helps in understanding the distinct advantages and potential limitations of this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable tool for researchers and industry professionals. Further studies and developments are expected to expand its uses and enhance its impact on science and technology.
Eigenschaften
Molekularformel |
C24H21NO3Sb |
---|---|
Molekulargewicht |
493.2 g/mol |
InChI |
InChI=1S/C6H4NO2.3C6H5.H2O.Sb/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;;/h1-2,4-5H;3*1-5H;1H2; |
InChI-Schlüssel |
CKWQKVRBWWLEPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)[N+](=O)[O-].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.